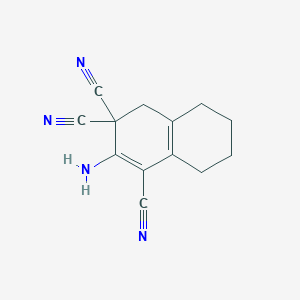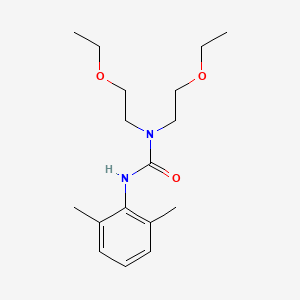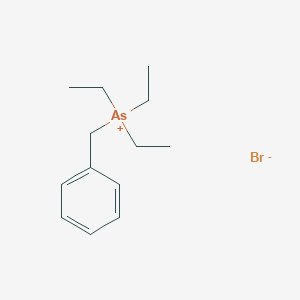
2,2'-(Ethane-1,2-diyl)bis(7-methylnaphthalene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is an organic compound characterized by its unique structure, which includes two naphthalene rings connected by an ethane-1,2-diyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) typically involves the coupling of two 7-methylnaphthalene units via an ethane-1,2-diyl linker. One common method involves the use of a Grignard reagent, where 7-methylnaphthalene is reacted with ethylene dibromide in the presence of magnesium to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be used to facilitate the coupling reaction. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur on the naphthalene rings, introducing functional groups like nitro or sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Nitro-naphthalene or sulfonic acid derivatives.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol): Similar structure with chlorophenol groups instead of naphthalene rings.
1,2-Bis(diphenylphosphino)ethane: Contains diphenylphosphino groups instead of naphthalene rings.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(7-methylnaphthalene) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its naphthalene rings provide aromatic stability, while the ethane-1,2-diyl bridge offers flexibility and potential for further functionalization.
Propriétés
Numéro CAS |
62764-26-5 |
|---|---|
Formule moléculaire |
C24H22 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-methyl-7-[2-(7-methylnaphthalen-2-yl)ethyl]naphthalene |
InChI |
InChI=1S/C24H22/c1-17-3-9-21-11-7-19(15-23(21)13-17)5-6-20-8-12-22-10-4-18(2)14-24(22)16-20/h3-4,7-16H,5-6H2,1-2H3 |
Clé InChI |
JNDNOBYCVGCOCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=CC(=C2)CCC3=CC4=C(C=CC(=C4)C)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


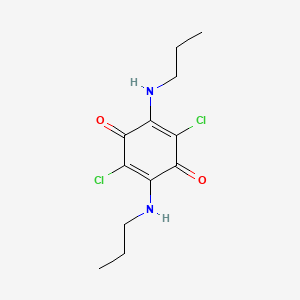
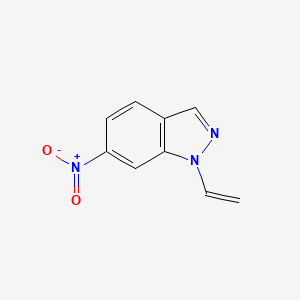
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)


![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
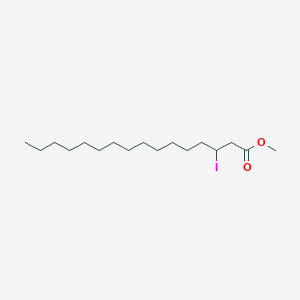
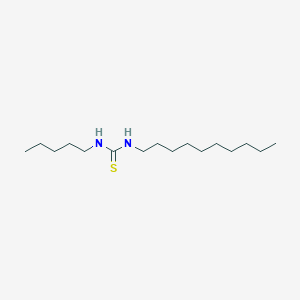
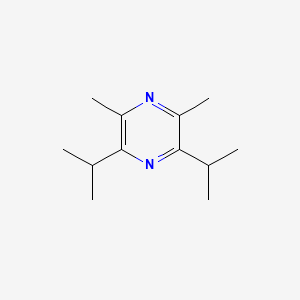
![Bicyclo[4.2.0]oct-1(6)-ene-2,3-dione](/img/structure/B14511803.png)
